molecular formula C20H20N2O2S B2858739 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide CAS No. 392249-61-5

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide

Cat. No.: B2858739
CAS No.: 392249-61-5
M. Wt: 352.45
InChI Key: HKEOSQJUYCZUTH-UHFFFAOYSA-N
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Description

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide is a thiazole-based amide derivative characterized by a central 1,3-thiazol-2-yl ring substituted with a 4-ethylphenyl group at the 4-position and a 3-phenoxypropanamide chain at the 2-position.

Properties

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-2-15-8-10-16(11-9-15)18-14-25-20(21-18)22-19(23)12-13-24-17-6-4-3-5-7-17/h3-11,14H,2,12-13H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEOSQJUYCZUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Similarities and Variations

The compound shares a common 1,3-thiazol-2-yl scaffold with the following analogs (Table 1):

Compound Name Substituents at Thiazole 4-Position Amide Side Chain Key Functional Groups Reference
Target Compound 4-ethylphenyl 3-phenoxypropanamide Phenoxy, ethylphenyl N/A
N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) 3-chloro-4-fluorophenyl Acetamide Chloro, fluoro
N-[4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (15) 4-chloro-3-methylphenyl Acetamide Chloro, methyl
N-(4-phenyl-1,3-thiazol-2-yl) 4-chlorobenzamide (5c) Phenyl 4-chlorobenzamide Chlorobenzoyl
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 2-chlorophenyl 2-morpholinoacetamide Chlorophenyl, morpholine

Key Observations :

  • Substituent Effects : The 4-ethylphenyl group in the target compound likely enhances lipophilicity compared to halogenated or methylated phenyl groups in analogs . This may improve membrane permeability but reduce aqueous solubility.

Physicochemical Properties

Predicted properties based on structural analogs:

Property Target Compound Compound 14 Compound 5c
Molecular Weight ~383 g/mol 299.7 g/mol 318.8 g/mol
LogP (Lipophilicity) ~4.2 (estimated) 3.1 3.8
Solubility Low (due to ethylphenoxy) Moderate (polar acetamide) Low (chlorobenzoyl)

Q & A

Q. How to design a robust in vivo study to validate preclinical efficacy?

  • Methodological Answer :
  • Model Selection : Use xenograft models (e.g., HT-29 colon cancer) for oncology studies or LPS-induced inflammation models for immunomodulatory effects .
  • Dosing Regimen : Calculate MTD (Maximum Tolerated Dose) via acute toxicity studies in rodents, then administer daily oral doses (10–50 mg/kg) .
  • Endpoint Analysis : Combine tumor volume measurement (caliper) with histopathology (H&E staining) and biomarker quantification (ELISA for cytokines) .

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